

Molecular Targets and Autophagy Mechanisms

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Compound Focus: FIIN-2

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FIIN-2's induction of autophagy involves engagement with both its intended (on-target) and additional (off-target) protein targets, activating distinct molecular pathways.

Target/Molecule	Interaction Type	Functional Consequence in Autophagy
FGFR1-4 (Primary on-target) [1] [2]	Irreversible covalent inhibition	Inhibits downstream PI3K/AKT and MAPK signaling, leading to mTOR suppression and autophagy initiation [2].
AMPKα1 (Novel off-target) [1]	Irreversible covalent binding at Cys185	Directly activates AMPK , a key autophagy initiator, independent of FGFR inhibition [1].
ULK1 (Downstream effector) [3]	Phosphorylation (Ser555)	Key downstream kinase in both AMPK and mTOR pathways; its phosphorylation initiates autophagosome formation [3].

Key Experimental Findings in Cancer Models

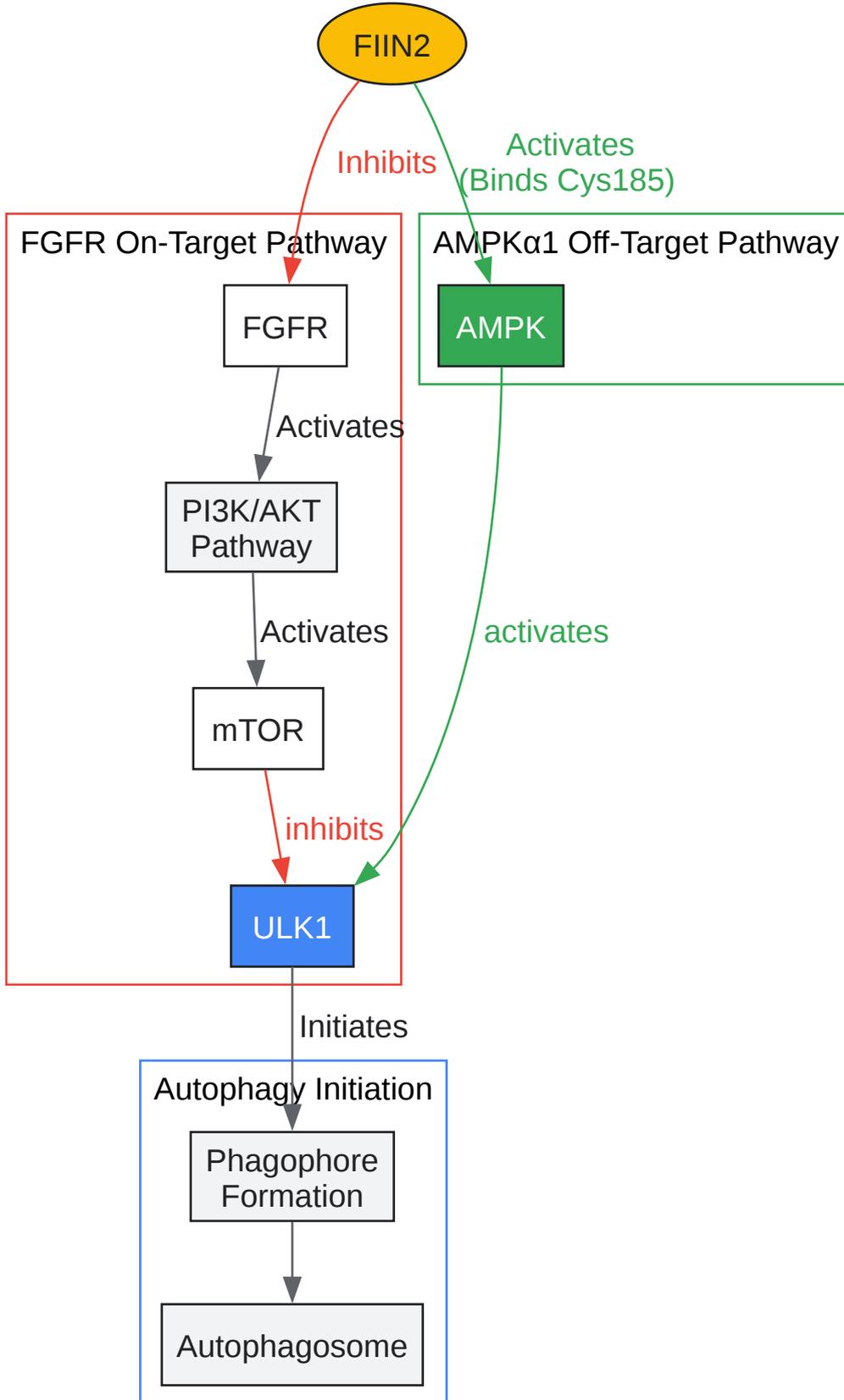
Research across different cancer cell types demonstrates the consistent role of **FIIN-2**-induced autophagy, which can be either a protective mechanism for cancer cells or a contributor to cell death.

Cancer Model	Observed Effect of FIIN-2	Impact of Autophagy Inhibition
Hepatocellular Carcinoma (HCC)	Induced autophagy via direct covalent binding to and activation of AMPKα1 [1].	Information not specified in search results.
Lung Adenocarcinoma (LUAD)	Induced protective autophagy via mTOR inhibition and activation of the class III PI3K complex [2].	Potentiated FIIN-2's cytotoxicity , enhancing apoptosis and anti-tumor efficacy [2].
Breast Cancer (BCa)	FGFR2 signaling induced AMPK α /ULK1-dependent autophagy, contributing to reduced response to anti-estrogen therapy [3].	Information not specified in search results.

Signaling Pathway Diagram

The following diagram synthesizes the core signaling pathways through which **FIIN-2** activates autophagy, based on the findings from the cited studies.

FIIN-2 Autophagy Signaling Pathways



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***FIIN-2** triggers autophagy by inhibiting the FGFR/mTOR axis and directly activating AMPK α 1, both converging on ULK1.*

Core Experimental Protocols

The following methodologies are central to investigating **FIIN-2**'s mechanisms of action.

Design and Use of a **FIIN-2** Chemical Probe (FP)

- **Probe Synthesis:** An alkyne-tagged functional chemical probe (**FP**) is synthesized by adding a terminal alkyne group to the **FIIN-2** molecule. This tag does not significantly alter its biological activity [1].
- **Validation:** The probe's activity is confirmed through cell viability assays and immunoblotting to verify that it inhibits FGFR signaling and downstream pathways (p-MAPK, p-AKT) similarly to the parent **FIIN-2** compound [1].
- **Target Visualization & Pull-down:** Live cells are treated with the FP probe. Covalently bound target proteins are then conjugated to rhodamine-azide (for visualization) or biotin-azide (for enrichment) via a copper-catalyzed "click chemistry" reaction [1].

Multi-Omics Target Identification

- **Competitive Chemoproteomics:** Cells are pre-treated with DMSO or unmodified **FIIN-2**, followed by the FP probe. The labeled proteins are enriched with streptavidin beads and identified via **LC-MS/MS** [1].
- **Data Analysis:** Proteins with significantly higher abundance in the FP-only group (compared to both DMSO and **FIIN-2**+FP groups) are identified as specific targets of **FIIN-2** [1].
- **Integration with Other Omics:** Phosphoproteomic, transcriptomic, and proteomic analyses of **FIIN-2**-treated cells are performed to map the global changes in signaling, gene expression, and protein levels, providing a systems-level view of its mechanism [1].

Monitoring and Validating Autophagy

- **Western Blot Analysis:** Key autophagy markers are monitored [2] [3]:

- **LC3-II**: An increase in the lipidated form (LC3-II) indicates autophagosome formation.
- **p62/SQSTM1**: A decrease in total p62 levels suggests increased autophagic degradation (flux).
- **Pharmacological Inhibition**: Co-treatment with autophagy inhibitors like **Chloroquine (CQ)** or **3-MA** is used to block autophagy. An enhancement of **FIIN-2**'s cytotoxic effect indicates the presence of **protective autophagy** [2].
- **Functional Assays**: The biological consequence of autophagy is assessed using **cell viability assays** (e.g., CCK-8), **colony formation assays**, and **3D cell growth in Matrigel** [2] [3].

Research Implications and Future Directions

The discovery of **FIIN-2**'s off-target engagement with AMPK α 1 reveals a more complex pharmacological profile than originally designed [1]. Furthermore, the role of **FIIN-2**-induced autophagy appears to be **context-dependent**—it can be a **protective, resistance mechanism** in some cancers (like LUAD and Breast Cancer) [2] [3], but may also contribute to the anti-tumor activity in others [1].

This underscores a critical consideration for drug development: **combining irreversible kinase inhibitors like FIIN-2 with autophagy inhibitors** could be a potent strategy to overcome drug resistance in specific cancer types [2].

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